Oxindole-Based Inhibitor 33

Description

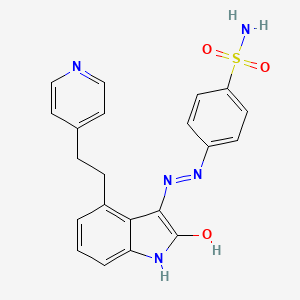

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19N5O3S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

4-[[2-hydroxy-4-(2-pyridin-4-ylethyl)-1H-indol-3-yl]diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H19N5O3S/c22-30(28,29)17-8-6-16(7-9-17)25-26-20-19-15(2-1-3-18(19)24-21(20)27)5-4-14-10-12-23-13-11-14/h1-3,6-13,24,27H,4-5H2,(H2,22,28,29) |

InChI Key |

YTWUJKTZUCBCKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CCC4=CC=NC=C4 |

Origin of Product |

United States |

Combination Therapies:combining Oxindole Based Inhibitor 33 with Other Therapeutic Agents is a Promising Approach to Prevent or Overcome Resistance.ox.ac.ukthis Could Involve:

Co-administration with other kinase inhibitors: Targeting multiple nodes in a signaling network can make it more difficult for cells to develop resistance. mdpi.com

Synergy with immune checkpoint inhibitors: For inhibitors targeting pathways like IDO1, combination with anti-PD-1 or other immune checkpoint inhibitors could amplify the anti-tumor T-cell response. vulcanchem.com

Targeting Efflux Pumps:for Resistance Mediated by Drug Efflux, Co Administration of an Efflux Pump Inhibitor Could Restore the Efficacy of Oxindole Based Inhibitor 33.nih.govmdpi.comfor Example, a Compound Named Azoffluxin Was Identified to Potentiate the Activity of Fluconazole Against Resistant Candida Auris by Inhibiting the Cdr1 Efflux Pump.nih.gov

Application of Oxindole-Based Inhibitors as Molecular Probes for Biological Pathways

Beyond their therapeutic potential, well-characterized and selective oxindole-based inhibitors can serve as valuable molecular probes to investigate complex biological pathways. By specifically inhibiting a particular protein, these small molecules allow researchers to dissect the protein's function in cellular processes and disease models.

The specificity of an inhibitor is paramount for its use as a molecular probe. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that could confound the interpretation of experimental results. Oxindole-based inhibitors with high selectivity for specific kinases, for example, can be used to elucidate the roles of these kinases in signaling cascades that regulate cell proliferation, differentiation, and survival. researchgate.net

For instance, a selective inhibitor of Flt3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), can be used to study the downstream signaling events mediated by this kinase. mdpi.com Similarly, inhibitors targeting CDK2 can help to unravel the intricate mechanisms of cell cycle control. aston.ac.ukfrontiersin.org The use of azoffluxin as a chemical probe established that efflux is a major resistance mechanism in several clades of the fungal pathogen Candida auris. nih.gov

The development of photo-affinity or biotin-tagged versions of Oxindole-Based Inhibitor 33 could further enhance their utility as molecular probes. These modified compounds would allow for the identification of direct binding partners and the mapping of protein-protein interactions within a cellular context.

Preclinical Translation Considerations for Future Therapeutic Development

The successful translation of a promising compound like this compound from the laboratory to the clinic requires careful consideration of several preclinical factors. These studies are essential to assess the compound's potential efficacy and safety before human trials can begin.

Pharmacokinetics and ADME Properties: A crucial aspect of preclinical development is the evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These factors determine the drug's bioavailability and its concentration at the target site. For this compound, its high polar surface area (131 Ų) may limit its ability to cross the blood-brain barrier, which would be a consideration for treating central nervous system malignancies. vulcanchem.com Strategies such as the development of prodrugs might be necessary to improve its pharmacokinetic profile. vulcanchem.com

In Vivo Efficacy Studies: Demonstrating anti-tumor activity in relevant animal models is a critical step. This involves using xenograft models, where human tumor cells are implanted into immunocompromised mice, or genetically engineered mouse models that more accurately recapitulate human disease. mdpi.com These studies help to establish a potential therapeutic window and provide initial evidence of the compound's in vivo efficacy.

Toxicology and Safety Pharmacology: Thorough toxicology studies are required to identify any potential adverse effects of the compound. These studies assess the compound's effects on major organ systems and help to determine a safe starting dose for clinical trials. The selectivity of the inhibitor is a key factor here; compounds with high selectivity are generally expected to have fewer off-target toxicities. mdpi.com

Biomarker Development: Identifying predictive biomarkers can help to select the patient population most likely to respond to the therapy. For a targeted inhibitor, this could involve screening for mutations or overexpression of the target protein. This personalized medicine approach can significantly improve the success rate of clinical trials.

The journey from a promising lead compound to an approved drug is long and complex, and rigorous preclinical evaluation is a non-negotiable prerequisite for advancing this compound into clinical development.

Structure Activity Relationship Sar Investigations for Oxindole Based Inhibitor 33

Positional and Electronic Effects of Substituents on the Oxindole (B195798) Scaffold

The potency and selectivity of oxindole-based inhibitors are highly sensitive to the nature and position of substituents on the aromatic ring and at the C3 position. These modifications influence the molecule's electronic properties, steric profile, and ability to form key interactions with its biological target.

The introduction of a methoxy (B1213986) group onto the oxindole's benzene (B151609) ring can have varied effects on inhibitor potency, contingent on its position and the specific target protein. The methoxy group, being an electron-donating substituent, can alter the electron density of the aromatic system and participate in hydrogen bonding through its oxygen atom.

In some contexts, methoxy substitution is beneficial. For instance, a study on di-spirooxindole analogs targeting leukemia cells found that a compound with a 4-methoxy group on a substituted benzene ring was the most potent in the series. nih.gov Similarly, research on other oxindole derivatives showed that 5-methoxy-substitution could be a viable strategy. nih.gov

However, the effect is not universally positive. In a series of 3-oxindole-2-carboxylates developed as anti-HIV-1 agents, monosubstitution with a methoxy group at the C5 position led to reduced antiviral activity compared to the 4,6-dimethyl substituted analog. mdpi.com This highlights that the utility of a methoxy group is highly context-dependent, and its impact on potency and selectivity must be evaluated empirically for each inhibitor series and biological target.

Research has shown that restricting rotation around the C3-position can be an effective strategy for improving efficacy. nih.gov For example, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), it was found that suitable substitutions at the C3-position, along with a 5-chloro substituent on the oxindole ring, had considerable positive effects on enzyme inhibition activity. nih.gov

The nature of the substituent is paramount. In a study of GSK3β inhibitors, a 3-arylidene fragment was found to be crucial for activity, whereas 3-hydroxy-3-alkyl analogues were largely inactive. nih.gov Conversely, for a series of Bruton's tyrosine kinase (BTK) inhibitors, a cyclopentylidene group at the C3 position was deemed essential for biological activity. umtm.cz These findings underscore that the optimal C3-substituent is target-specific, influencing binding affinity through a combination of steric and electronic interactions.

Table 1: Impact of C3-Substitution on Inhibitory Activity

Illustrative examples of how different substituents at the C3 position of the oxindole core affect inhibitory activity against various targets.

| Target | C3-Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 3-hydroxy-3-alkyl-oxindole | Moderate inhibitory activity (IC50: 0.45 to 4.73 μM). | nih.gov |

| Glycogen synthase kinase 3β (GSK3β) | 3-arylidene | Considered essential for inhibitory activity. | nih.gov |

| Glycogen synthase kinase 3β (GSK3β) | 3-hydroxy-3-alkyl | Generally inactive. | nih.gov |

| Bruton's tyrosine kinase (BTK) | Cyclopentylidene | Essential for activity in RAMOS cells. | umtm.cz |

| Human Monoamine Oxidase-B (hMAO-B) | Alkyl-substituent | Influences inhibitory activity and selectivity. | acs.org |

Functional Role of the Spirocyclopropane Moiety on the Inhibitory Profile

Fusing a cyclopropane (B1198618) ring to the C3 position of the oxindole scaffold creates a spirocyclopropyl oxindole, a three-dimensional structure with significant therapeutic potential. researchgate.netmdpi.com This moiety combines the privileged oxindole framework with the unique properties of the cyclopropane ring, such as conformational rigidity and metabolic stability. researchgate.netmdpi.com The resulting spirocyclic architecture can improve physicochemical properties like lipophilicity and aqueous solubility compared to corresponding non-spirocyclic structures. rsc.org

The rigid nature of the spirocyclopropane unit helps to lock the substituents in a defined orientation, which can lead to more favorable and specific interactions with the target protein, potentially enhancing potency and selectivity. rsc.org This structural feature is present in several potent inhibitors that have advanced to clinical trials, such as the Polo-like kinase 4 (PLK4) inhibitor CFI-400945. mdpi.com The combination of the highly strained cyclopropane unit with the versatile oxindole motif has proven effective in generating compounds with diverse biological activities, including anticancer and antiviral properties. researchgate.net

Influence of Morpholine (B109124) Ring Inclusion on Systemic Pharmacokinetics and pKa Modulation

Introducing a morpholine group can significantly improve a compound's properties. For example, in the development of the kinase inhibitor Gefitinib, the addition of a morpholine ring was a key step in enhancing bioavailability. mdpi.com The uncharged nature of the morpholine ring at physiological pH, combined with its ability to form hydrogen bonds, can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool for modulating systemic pharmacokinetics. nih.govtaylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Oxindole-Based Inhibitor Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. imist.ma For oxindole-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to guide the design of new, more potent analogs. nih.govresearchgate.net

These models generate a statistical correlation between the inhibitory activity of a set of molecules and their 3D properties, such as steric, electrostatic, and hydrophobic fields. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a rational basis for lead optimization. imist.ma

Numerous QSAR models have been successfully developed to predict the activity of oxindole inhibitors against various targets, including cyclin-dependent kinases (CDKs), VEGFR-2, and 5-HT7 receptors. nih.govresearchgate.netnih.gov These models often demonstrate good statistical reliability and predictive power, making them invaluable tools in modern drug discovery. imist.maresearchgate.net

Table 2: Statistical Results of 3D-QSAR Models for Oxindole-Based Inhibitors

This table presents statistical parameters from various 3D-QSAR studies on oxindole derivatives, demonstrating the models' validity and predictive capability. (q²: cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; R²_pred/r²_test: predictive correlation coefficient for the test set).

| Target | Model | q² | R² | R²_pred / r²_test | Reference |

|---|---|---|---|---|---|

| 5HT7 Receptor | CoMFA | 0.743 | 0.985 | 0.560 | nih.gov |

| CoMSIA | 0.608 | 0.970 | 0.619 | nih.gov | |

| VEGFR-2 | CoMFA | 0.777 | 0.987 | 0.720 | researchgate.net |

| CoMSIA | 0.710 | 0.988 | 0.780 | researchgate.net | |

| α-Glucosidase | CoMFA | 0.544 | 0.977 | 0.950 | imist.ma |

| CoMSIA | 0.605 | 0.935 | 0.804 | imist.ma |

Preclinical Biological Assessment of Oxindole Based Inhibitor 33

Rigorous In Vitro Enzymatic Inhibition Assays for PLK4

The inhibitory activity of Oxindole-Based Inhibitor 33 against PLK4 has been thoroughly characterized through in vitro enzymatic assays. These assays have consistently demonstrated the compound's high potency and selectivity for its primary target.

This compound is an ATP-competitive inhibitor of PLK4, meaning it competes with ATP for binding to the kinase's active site. apexbt.com In assays using recombinant human PLK4, the inhibitor exhibited a half-maximal inhibitory concentration (IC50) of 2.8 nM and a Ki value of 0.26 nM. nih.govchemicalprobes.org The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Another study reported a similar IC50 value of 4.85 nM for PLK4. oncotarget.com

These findings highlight the potent inhibitory effect of this compound on PLK4 at the enzymatic level, providing a strong rationale for its further investigation as a potential therapeutic agent.

Evaluation of Cellular Growth Inhibition Efficacy

The potent enzymatic inhibition of PLK4 by this compound translates into significant anti-proliferative effects in various cancer cell lines. This section details the compound's efficacy against breast cancer cells and provides an analysis of its broader antiproliferative and cytostatic effects.

Efficacy Against Breast Cancer Cell Lines (e.g., MDA-MB-468, MCF-7, HCC-1954)

This compound has shown significant growth-inhibitory effects against a panel of breast cancer cell lines, including MDA-MB-468, MCF-7, and HCC-1954. sci-hub.redoncotarget.com The compound's effectiveness varies across different cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 14 to 165 nM. apexbt.com

For instance, in the MDA-MB-468 cell line, a triple-negative breast cancer (TNBC) model, the inhibitor has demonstrated notable activity. medsci.orgplos.org Similarly, it has been shown to inhibit the growth of the MCF-7 cell line, which is an estrogen receptor-positive model. oncotarget.comsemanticscholar.org The HCC-1954 cell line, which is HER2-positive, is also susceptible to the antiproliferative effects of the inhibitor. sci-hub.redoncotarget.com This broad activity across different breast cancer subtypes underscores the potential of PLK4 inhibition as a therapeutic strategy.

Interactive Data Table: Growth Inhibition in Breast Cancer Cell Lines

| Cell Line | Subtype | Reported Effect of this compound |

|---|---|---|

| MDA-MB-468 | Triple-Negative (Basal-like) plos.org | Growth inhibition sci-hub.redmedsci.org |

| MCF-7 | ER-positive, PR-positive, HER2-negative medsci.org | Growth inhibition oncotarget.comsemanticscholar.org |

| HCC-1954 | HER2-positive oncotarget.com | Growth inhibition sci-hub.redoncotarget.com |

Analysis of Antiproliferative and Cytostatic Effects

The antiproliferative effects of this compound are not limited to breast cancer. Studies have shown its efficacy in a range of other cancer cell lines, including those from lung, ovarian, and colon cancers. medchemexpress.commedchemexpress.com For example, it has demonstrated potent growth inhibition in cell lines such as A549 (lung), OVCAR-3 (ovarian), and Colo-205 (colon), with IC50 values in the nanomolar range. medchemexpress.commedchemexpress.com

Confirmation of Cellular Target Engagement and Downstream Signaling Pathway Modulation

To confirm that the observed cellular effects of this compound are indeed due to its intended action on PLK4, researchers have conducted target engagement and downstream signaling studies. These experiments provide crucial evidence linking the inhibitor's molecular mechanism to its biological outcomes.

In cellular assays, this compound has been shown to inhibit the autophosphorylation of PLK4 at serine 305 with an EC50 value of 12.3 nM in cells overexpressing the kinase. apexbt.commedchemexpress.com This demonstrates that the compound can effectively engage and inhibit its target within a cellular context.

The inhibition of PLK4 leads to a cascade of downstream effects consistent with the known functions of the kinase. A primary consequence of PLK4 inhibition is the dysregulation of centriole duplication. medchemexpress.comnih.gov This leads to mitotic defects, genomic instability, and ultimately, cell death. medchemexpress.comnih.gov Studies have shown that treatment with this compound results in a reduction in the number of midbodies, structures essential for the final stages of cell division, suggesting a role for PLK4 in cytokinesis. pnas.org

Furthermore, the inhibitor's effects on downstream signaling pathways have been investigated. For example, in epithelial ovarian cancer cells, the efficacy of this compound was correlated with the expression of mTOR and p70S6K, and the compound was found to downregulate the AKT/mTOR/p70S6K signaling pathway. hku.hk This indicates that the inhibitor's impact extends beyond direct cell cycle control to modulate key survival and proliferation pathways.

Comprehensive Kinase Selectivity Profiling

While this compound is a potent inhibitor of PLK4, a comprehensive understanding of its kinase selectivity profile is essential to anticipate potential off-target effects. Kinase selectivity profiling involves screening the inhibitor against a large panel of kinases to determine its specificity.

Radiometric assays screening this compound against a panel of 290 kinases revealed that it inhibited 10 of them by more than 50%. chemicalprobes.org Further analysis determined the IC50 values for a subset of these kinases, with 11 showing an IC50 of less than 100 nM. chemicalprobes.org Besides PLK4, these included kinases such as TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK. medchemexpress.commedchemexpress.com

Notably, this compound displays a high degree of selectivity for PLK4 over other members of the Polo-like kinase family (PLK1, PLK2, and PLK3), with IC50 values for these kinases being greater than 50 μM. apexbt.compnas.org This is a significant finding, as off-target inhibition of other PLK family members could lead to different biological consequences.

Interactive Data Table: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| PLK4 | 2.8 - 4.85 | nih.govoncotarget.com |

| TRKA (NTRK1) | 6 - 20.6 | oncotarget.commedchemexpress.com |

| TRKB (NTRK2) | 9 - 10.6 | oncotarget.commedchemexpress.com |

| NTRK3 | 9.04 | oncotarget.com |

| TIE2/TEK | 22 - 109 | oncotarget.commedchemexpress.com |

| AURKB | 70.7 - 98 | nih.govoncotarget.com |

| AURKC | 106 | oncotarget.com |

| AURKA | 140 - 188 | oncotarget.commedchemexpress.com |

| DDR2 | 315 | oncotarget.com |

| MUSK | 48.7 | oncotarget.com |

| ROS1 | >80% inhibition | oncotarget.com |

| PLK1, PLK2, PLK3 | >50,000 | apexbt.compnas.org |

This comprehensive profiling provides a clear picture of the inhibitor's selectivity, highlighting its primary target as PLK4 while also identifying other kinases that are inhibited at higher concentrations.

Computational and Structural Biology Insights into Oxindole Based Inhibitor 33

Advanced Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a receptor. For oxindole-based inhibitors, this technique has been widely applied to understand their interactions with various protein targets, including kinases and other enzymes implicated in disease.

Docking studies with oxindole (B195798) derivatives have been crucial in identifying key interactions within the ATP-binding pocket of kinases. The oxindole scaffold is recognized as a privileged structure in medicinal chemistry because of its capacity to mimic ATP-binding motifs. vulcanchem.com For instance, in studies involving Bruton's tyrosine kinase (BTK), docking simulations of novel oxindole derivatives revealed their binding modes and helped rationalize their inhibitory activity. acs.org Similarly, computational analyses of spiro-oxindole inhibitors targeting the MDM2-p53 interaction have provided insights into their structure-function relationships. tandfonline.comtandfonline.com

In the context of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis, molecular docking has been employed to screen libraries of oxindole derivatives. nih.gov These simulations identified compounds with high docking scores and favorable interactions, such as hydrogen bonding and hydrophobic contacts, within the VEGFR-2 binding pocket. nih.gov

While specific docking studies on "Oxindole-Based Inhibitor 33" are not extensively detailed in publicly available literature, the principles derived from analogous compounds are directly applicable. The structural features of Inhibitor 33, including its oxindole core, benzenesulfonamide (B165840) group, and pyridinyl side chain, suggest a binding mode that would be amenable to analysis via molecular docking to predict its interactions with putative kinase targets. vulcanchem.com

Molecular docking not only predicts the binding pose but also identifies the specific amino acid residues that form crucial interactions with the inhibitor. These interactions are fundamental to the inhibitor's affinity and selectivity.

For oxindole-based inhibitors targeting kinases, a common interaction pattern involves the formation of hydrogen bonds with residues in the hinge region of the kinase domain. For example, oxindole hybrids targeting CDK2 are predicted to interact with Glu81 and Leu83 in the hinge region. vulcanchem.com In another example, the crystal structure of an oxindole inhibitor (7o) complexed with CDK2 confirmed hydrogen bonding interactions with residues Glu81 and Leu83. doi.org Furthermore, a hydrogen bond with Asp145 in the ribofuranoside phosphate (B84403) binding region was observed, providing a rationale for the compound's potency. doi.org

In the case of FLT3, another kinase target, the oxindole scaffold of a compound designated as 5a was found to form hydrogen bonds with Glu661 and Cys694 in the ATP pocket. vulcanchem.com For VEGFR-2, docking studies of an inhibitor named 4TT showed hydrophobic interactions with residues such as Leu840, Val848, and Leu1035, and a critical hydrogen bond with Cys919. nih.gov

Based on these precedents, a molecular docking simulation of this compound would likely predict key interactions involving its functional groups. The sulfonamide moiety could act as a hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen might form hydrogen bonds or salt bridges with acidic residues like aspartate in a kinase active site. vulcanchem.com The oxindole core itself is expected to form hydrogen bonds with the kinase hinge region.

| Target Protein | Key Interacting Residues with Oxindole-Based Inhibitors | Type of Interaction |

| CDK2 | Glu81, Leu83, Asp145 | Hydrogen Bonds |

| FLT3 | Glu661, Cys694, Asp (predicted for salt bridge) | Hydrogen Bonds, Salt Bridge |

| VEGFR-2 | Cys919, Leu840, Val848, Ala866, Val916, Phe918, Lys920, Gly922, Leu1035 | Hydrogen Bond, Hydrophobic Interactions, π-π Stacking |

| BTK | Gln412, Met477, Val416, Leu408, Asp521, Arg525, Tyr551, Leu528, Ala428, Lys558 | Hydrogen Bonds, van der Waals, π-σ, Alkyl Interactions |

| c-MET | Unique binding mode in a nonphosphorylated kinase domain has been noted. rcsb.org | Not specified |

| Fyn | Binds in the active site with a similar mode to the known inhibitor PP2. benthamdirect.com | Not specified |

Dynamic Stability Assessment via Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are crucial for validating docking poses and understanding the energetic contributions to binding.

MD simulations have been successfully applied to study the dynamic behavior of various oxindole inhibitor-protein complexes. For instance, MD simulations of spiro-oxindole derivatives bound to MDM2 were used to calculate binding free energies using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which showed consistency with experimental data. tandfonline.comtandfonline.com

In studies of novel oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors, MD simulations were performed for 20 nanoseconds to support the stability of the lead compound within the binding pocket. acs.org Analysis of the root-mean-square deviation (RMSD) of the protein's Cα atoms, backbone, and side chains indicated that the complexes were stable, with fluctuations within an acceptable range. acs.org Similarly, MD simulations of a promising oxindole derivative (BIATAM) targeting VEGFR-2 revealed high structural stability. nih.gov

For this compound, MD simulations are predicted to show similar stability, partly due to its rigid C3 substituent. vulcanchem.com Key metrics from such a simulation would include:

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by inhibitor binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking studies, confirming their importance for stable binding.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity compared to docking scores alone. nih.gov

X-ray Crystallographic Determination of Oxindole-Based Inhibitor-Target Complexes

X-ray crystallography provides the highest resolution structural data for protein-ligand complexes, offering definitive proof of the binding mode and interactions. Several crystal structures of oxindole-based inhibitors in complex with their target proteins have been solved and deposited in the Protein Data Bank (PDB).

These structures have been invaluable for structure-based drug design. For example, the co-crystal structure of an oxindole inhibitor (7o) with CDK2 provided a clear rationale for its potency, revealing four major hydrogen bonding interactions, including one with the C-4 alkynyl substituent that was not previously obvious. doi.org The crystal structure of the c-MET kinase domain with an oxindole hydrazide inhibitor revealed a unique binding mode that was associated with its high selectivity. rcsb.org This structural information guided the replacement of the chemically labile hydrazide scaffold with a more stable triazolopyrazine scaffold, leading to a clinical candidate. rcsb.org

Furthermore, the crystal structure of SMYD3 with an oxindole sulfonamide compound (EPZ031686) has been determined, providing a blueprint for designing inhibitors of this histone methyltransferase. pdbj.org In the case of VEGFR-2, the crystal structure in complex with the inhibitor 4TT (PDB: 3VID) has served as a template for docking studies of other oxindole derivatives. nih.gov

While a crystal structure for this compound is not currently available, the wealth of crystallographic data for analogous compounds provides a strong foundation for homology modeling and structure-based design efforts targeting its putative protein partners.

| PDB ID | Target Protein | Oxindole-Based Inhibitor/Related Compound | Resolution (Å) | Key Insights |

| Not specified | CDK2 | Inhibitor 7o | Not specified | Revealed four key hydrogen bonds, explaining the inhibitor's potency. doi.org |

| 4AP7 | c-MET kinase domain | 4-((6-(4-fluorophenyl)-(1,2,4)triazolo(4,3-b)(1,2,4)triazin-3-yl)methyl)phenol (related to an oxindole hydrazide hit) | Not specified | Showed a unique binding mode, guiding the design of more stable and selective inhibitors. rcsb.org |

| 5CCL | SMYD3 | Oxindole sulfonamide compound | Not specified | Provided a structural basis for inhibiting the histone methyltransferase SMYD3. pdbj.org |

| 3VID | VEGFR-2 | Inhibitor 4TT | Not specified | Serves as a template for docking other oxindole derivatives, showing key interactions with Cys919 and hydrophobic residues. nih.gov |

In Silico Strategies for Fragment Merging and De Novo Design

Computational strategies extend beyond the analysis of existing compounds to the design of novel inhibitors through methods like fragment merging and de novo design. These approaches aim to build new molecules with improved properties by combining structural features from known binders or by designing them from scratch to fit a target's binding site.

Fragment-based drug discovery (FBDD) is a powerful approach where small, low-affinity fragments that bind to different sub-pockets of a target are identified and then grown or merged to create a higher-affinity lead compound. The structural information from X-ray crystallography and the interaction data from docking are essential for this process.

De novo design algorithms, on the other hand, use the three-dimensional structure of the target's active site to design novel molecular structures that are sterically and electronically complementary. These programs can generate a vast number of potential inhibitor structures that can then be synthesized and tested.

For oxindole-based inhibitors, these strategies can be employed to optimize existing scaffolds or to create entirely new ones. For instance, by analyzing the binding modes of different oxindole derivatives across various kinases, common pharmacophore features can be identified. A pharmacophore model for Aurora A kinase and SARS-CoV-2 was used to screen isatin (B1672199) hybrids, a related class of compounds. nih.gov This information can then be used to merge fragments from different inhibitors to create a hybrid molecule with enhanced potency or a desired selectivity profile. The optimization of an oxindole hydrazide c-MET inhibitor into a clinical candidate by replacing a labile scaffold with a stable one is a prime example of structure-based design that incorporates principles of fragment-based optimization. rcsb.org

Given the modular nature of this compound, with its distinct oxindole core, linker, and sulfonamide and pyridinyl functionalities, it is well-suited for such computational design strategies. Fragments corresponding to each of these moieties could be computationally evaluated for their individual contributions to binding and then systematically modified or replaced to explore new chemical space and improve its pharmacological profile.

Future Trajectories and Research Imperatives for Oxindole Based Inhibitor 33

Strategic Refinement for Augmented Potency and Specificity

The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic ATP-binding motifs in kinase domains. vulcanchem.commdpi.com The development of Oxindole-Based Inhibitor 33 and its analogs has opened avenues for creating more potent and specific therapeutic agents. Future research will focus on several key areas of strategic refinement.

One promising approach is the modification of substituents on the oxindole ring. The C3 substitution introduces a rigid, planar configuration that enhances binding affinity to hydrophobic pockets in target enzymes. vulcanchem.com Further exploration of various substituents at this position could lead to improved interactions with target proteins. For example, the introduction of different aryl or heterocyclic groups could modulate the electronic and steric properties of the molecule, thereby enhancing its potency and selectivity.

Another area of focus is the optimization of the benzenesulfonamide (B165840) group. In Inhibitor 33, the para-substituted benzenesulfonamide is thought to mimic the orientation of sulfonamides in carbonic anhydrase inhibitors. vulcanchem.com Altering the substitution pattern on the benzene (B151609) ring or replacing the sulfonamide with other zinc-binding groups could lead to enhanced inhibitory activity and a more desirable selectivity profile against specific kinase targets.

Structure-activity relationship (SAR) studies are crucial in guiding these refinements. By systematically synthesizing and testing a series of analogs, researchers can identify the key molecular features responsible for biological activity. rsc.org For instance, studies on similar oxindole-based inhibitors have shown that N-methylation or hydrogenation of the exocyclic double bond can substantially impact kinase inhibition. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these inhibitors and help rationalize their observed activities, guiding the design of new compounds with improved properties. aston.ac.uktandfonline.com

Furthermore, the development of dual-target or multi-target inhibitors is an emerging strategy. tandfonline.commdpi.com By designing molecules that can simultaneously inhibit multiple key pathways involved in a disease, it may be possible to overcome the limitations of single-target therapies, such as the development of drug resistance. mdpi.comekb.eg For example, oxindole/benzofuran hybrids have been investigated as potential dual inhibitors of CDK2 and GSK-3β. tandfonline.com

| Compound | Modification Strategy | Observed Effect | Reference |

| Sunitinib | Multi-kinase inhibitor with oxindole core | Approved for cancer treatment, targets PDGFR and VEGFR. tandfonline.com | tandfonline.com |

| Nintedanib | 3-alkenyl-oxindole multi-kinase inhibitor | Inhibits VEGFR, FGFR, and PDGFR. nih.gov | nih.gov |

| Compound 5l | 6-Cl oxindole with 3-pyridyl moiety | Potent dual inhibitor of FLT3 and CDK2. mdpi.com | mdpi.com |

| Compound 23 | Alkene oxindole derivative of 5-chloroisatin | High IDO1 enzyme inhibition potency (IC50 = 0.19 μM). nih.gov | nih.gov |

Investigation of Drug Resistance Mechanisms and Counteractive Strategies

The emergence of drug resistance is a significant challenge in the long-term efficacy of targeted therapies. ekb.egnih.gov Understanding the potential mechanisms by which cancer cells or microorganisms might develop resistance to this compound is crucial for developing strategies to counteract this phenomenon.

Potential mechanisms of resistance to kinase inhibitors, a class to which many oxindole-based compounds belong, include:

Target modification: Mutations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity. nih.govaimspress.com

Target overexpression: Increased expression of the target protein can overcome the inhibitory effect of the drug.

Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway by activating other pro-survival signals.

Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor. aimspress.comnih.gov

To address these challenges, several counteractive strategies can be explored:

Q & A

Q. What frameworks guide hypothesis generation for novel applications of this compound in understudied disease models?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. Use PICO (Population, Intervention, Comparison, Outcome) to structure preclinical studies. For example: "Does this compound (Intervention) reduce tumor growth (Outcome) in PDX models of triple-negative breast cancer (Population) compared to standard chemotherapy (Comparison)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.